molecular formula C14H21N5O4 B2775971 7-(3-(allyloxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876893-52-6

7-(3-(allyloxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2775971
CAS No.: 876893-52-6
M. Wt: 323.353
InChI Key: FGIOFFJCMLSHPY-UHFFFAOYSA-N
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Description

7-(3-(Allyloxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at the 3-, 7-, and 8-positions. The 3-position is occupied by a methyl group, while the 7-position features a 3-(allyloxy)-2-hydroxypropyl chain. The 8-position is modified with an ethylamino group. This compound’s molecular weight, determined via mass spectrometry (ESI, negative ion mode), corresponds to an [M-H]– ion at m/z 427.0 .

Properties

IUPAC Name

8-(ethylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-4-6-23-8-9(20)7-19-10-11(16-13(19)15-5-2)18(3)14(22)17-12(10)21/h4,9,20H,1,5-8H2,2-3H3,(H,15,16)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIOFFJCMLSHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-(allyloxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds based on available research findings.

  • Molecular Formula : C16H18N8O7
  • Molecular Weight : 434.36 g/mol
  • IUPAC Name : 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Refluxing with appropriate solvents.
  • Use of catalysts to facilitate reactions.
  • Purification through chromatography to isolate the desired product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that purine derivatives can possess antimicrobial effects. For instance, the compound's structure may allow it to inhibit bacterial growth by interfering with nucleic acid synthesis or disrupting cell membrane integrity.

Antiproliferative Effects

Preliminary studies suggest that this compound could exhibit antiproliferative activity against cancer cell lines. The mechanism may involve the inhibition of specific enzymes crucial for cell division and proliferation.

Enzyme Inhibition

The compound may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer or infections.

The exact mechanism of action is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, leading to:

  • Inhibition of key metabolic enzymes
  • Disruption of nucleic acid synthesis
  • Modification of cellular signaling pathways

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar purines is useful:

Compound NameStructure FeaturesBiological Activity
7-MethylxanthineMethyl group at position 7Mild stimulant effects
8-AminoguanosineAmino group at position 8Potential antiviral properties
9-MethyladenineMethyl group at position 9Anticancer activity

This compound's unique combination of an allyloxy group and an ethylamino moiety may enhance its solubility and bioavailability compared to other purines.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on various purine derivatives demonstrated that modifications at the 7 and 8 positions significantly enhanced antimicrobial activity against Gram-positive bacteria.
  • Anticancer Research : In vitro studies on cancer cell lines indicated that the compound inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development.
  • Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to certain kinases involved in cancer progression, indicating a potential for targeted therapy.

Comparison with Similar Compounds

7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methylpurine-2,6-dione (M4)

  • Structure: The 7-position substituent is 3-(4-chlorophenoxy)-2-hydroxypropyl instead of allyloxy.
  • Properties : Higher molecular weight (m/z 439.0 [M-H]–) and improved synthetic yield (90.5%) compared to the target compound (85.9% yield for M3, a structurally similar derivative) .

7-(3-Phenylpropyl)-8-(allylamino)-3-methylpurine-2,6-dione

  • Structure : The 7-position has a 3-phenylpropyl group instead of the allyloxy-hydroxypropyl chain .
  • Implications : The phenylpropyl substituent increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Substituent Variations at the 8-Position

8-(Benzylamino)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methylpurine-2,6-dione

  • Structure: The 8-position substituent is benzylamino instead of ethylamino .
  • Implications : The benzyl group introduces aromaticity and greater steric hindrance, which could enhance receptor affinity but reduce metabolic stability due to increased oxidation susceptibility.

8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethylpurine-2,6-dione (3m)

  • Structure: A pyridinyloxy group replaces the ethylamino substituent .
  • Biological Activity : This substitution abolishes central nervous system (CNS) activity but retains analgesic effects, highlighting the 8-position’s role in modulating pharmacological profiles.

Dual Modifications at 7- and 8-Positions

7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methylpurine-2,6-dione

  • Structure: The 7-position has a 4-ethylphenoxy group, and the 8-position features a methoxypropylamino chain .

Data Tables

Research Findings and Implications

Role of the 8-Position: Substitutions at the 8-position (e.g., ethylamino vs. benzylamino or pyridinyloxy) critically influence biological activity. Ethylamino groups balance hydrogen bonding and lipophilicity, making them suitable for CNS-targeted compounds, while bulkier groups (e.g., benzylamino) may shift activity toward peripheral targets .

7-Position Modifications: Allyloxy-hydroxypropyl chains at the 7-position enhance solubility compared to fully hydrophobic groups (e.g., phenylpropyl) but may reduce metabolic stability relative to electron-deficient substituents (e.g., 4-chlorophenoxy) .

Synthetic Accessibility: Derivatives with thioacetic acid or chlorophenoxy groups at the 8- and 7-positions, respectively, exhibit higher yields (>90%), suggesting favorable reaction kinetics for these substituents .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

Synthesis typically involves nucleophilic substitution at the 8-position of the purine core using ethylamine derivatives, followed by alkylation at the 7-position with allyloxy-hydroxypropyl groups. Key steps include solvent optimization (e.g., polar aprotic solvents like DMF) and catalyst selection (e.g., K₂CO₃ for deprotonation). Intermediate characterization relies on NMR (¹H/¹³C) and LC-MS to verify regioselectivity and purity .

Q. Which spectroscopic methods are critical for confirming its structure and purity?

X-ray crystallography resolves intramolecular hydrogen bonding (e.g., O–H⋯N interactions in the hydroxypropyl chain), while 2D NMR (COSY, HSQC) confirms substituent positions. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies use accelerated degradation protocols:

  • Acidic/basic conditions: Incubation in 0.1 M HCl/NaOH at 37°C, monitored by HPLC.
  • Thermal stress: Heating at 60°C for 72 hours. Degradation products are identified via HRMS and compared to synthetic standards .

Q. How is the compound purified post-synthesis, and what challenges arise?

Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) removes unreacted precursors. Challenges include isolating stereoisomers from the allyloxy-hydroxypropyl group; chiral HPLC with amylose-based columns may resolve enantiomers .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity?

Density Functional Theory (DFT) calculates transition-state energies to identify favorable reaction paths (e.g., N7 vs. N9 alkylation). Quantum mechanical/molecular mechanical (QM/MM) models simulate solvent effects, while cheminformatics tools (e.g., ICReDD’s reaction database) prioritize high-yield conditions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for 8-position substituents?

  • Meta-analysis: Compare bioactivity data across analogs (e.g., ethylamino vs. cyclohexylamino groups) using standardized assays (e.g., adenosine receptor binding IC₅₀).
  • Free-Wilson analysis: Quantify contributions of substituents to activity, isolating electronic (Hammett σ) vs. steric (Taft Eₛ) effects .

Q. How do intramolecular interactions (e.g., hydrogen bonding) influence conformational dynamics and target binding?

Molecular dynamics (MD) simulations (AMBER force field) reveal dominant conformers in aqueous vs. lipid environments. Nuclear Overhauser Effect (NOE) NMR experiments validate simulated poses, linking flexibility to receptor docking efficiency .

Q. What experimental designs minimize variability in biological activity assays?

  • Factorial design: Vary cell line (HEK293 vs. CHO), incubation time, and compound concentration.
  • Normalization: Use internal controls (e.g., theophylline as a reference inhibitor) and orthogonal assays (e.g., cAMP ELISA + calcium flux) to cross-validate results .

Q. How can QSAR models predict the impact of 7-position alkyl chain modifications on solubility and potency?

  • Descriptors: Include logP, topological polar surface area (TPSA), and Abraham hydrogen-bonding parameters.
  • Validation: Train models on datasets of purine analogs (n ≥ 50) with measured aqueous solubility and IC₅₀ values. External validation uses leave-one-out cross-correlation .

Q. What mechanistic insights explain divergent metabolic stability in liver microsome assays?

  • CYP450 profiling: Incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • Metabolite ID: UPLC-QTOF-MS/MS identifies oxidation (allyloxy → epoxide) or demethylation pathways. Compare rates across species (human vs. rat microsomes) .

Methodological Notes

  • Contradictory Data: Address discrepancies (e.g., varying IC₅₀ values) by standardizing assay protocols (e.g., ATP concentration in kinase assays) and reporting 95% confidence intervals .
  • Advanced Analytics: Combine cryo-EM for target complex visualization with surface plasmon resonance (SPR) for real-time binding kinetics .

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